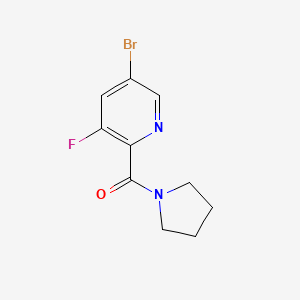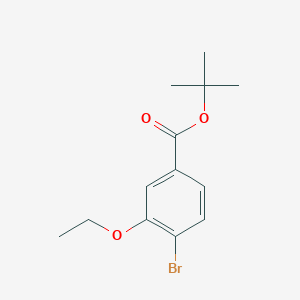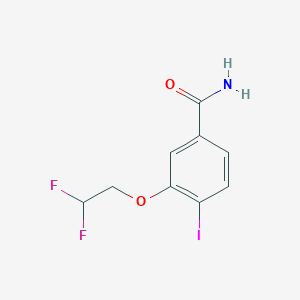
Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate
Descripción general
Descripción
Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a bromine atom, a fluorine atom, and a tetrahydro-2H-pyran-2-yl group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzoic acid.
Esterification: The carboxylic acid group of 5-bromo-2-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 5-bromo-2-fluorobenzoate.
Protection of Hydroxyl Group: The hydroxyl group of tetrahydro-2H-pyran-2-ol is protected by converting it into a tetrahydropyranyl ether using dihydropyran and an acid catalyst.
Nucleophilic Substitution: The protected tetrahydro-2H-pyran-2-ol is then reacted with methyl 5-bromo-2-fluorobenzoate in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The tetrahydropyranyl group can be oxidized to form a lactone.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoic acid.
Oxidation: Formation of lactones or carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Material Science: It is used in the development of new materials with specific properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine and fluorine atoms can interact with active sites of enzymes, while the tetrahydropyranyl group can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-bromo-2-fluorobenzoate: Lacks the tetrahydropyranyl group, making it less versatile in certain reactions.
Methyl 5-bromo-2-chloro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate: Similar structure but with a chlorine atom instead of fluorine, which can affect reactivity and biological activity.
Uniqueness
Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and binding properties in various applications. The tetrahydropyranyl group also provides additional stability and specificity in biological systems.
Propiedades
IUPAC Name |
methyl 5-bromo-2-fluoro-4-(oxan-2-yloxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFO4/c1-17-13(16)8-6-9(14)11(7-10(8)15)19-12-4-2-3-5-18-12/h6-7,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAIHIFFAOHLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)OC2CCCCO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















